molecular formula C10H12N2S B8305577 1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl- CAS No. 74389-71-2

1H-1,5-Benzodiazepine-2-thione, 2,3,4,5-tetrahydro-4-methyl-

Cat. No. B8305577
CAS RN: 74389-71-2
M. Wt: 192.28 g/mol
InChI Key: IZJYTDCZXXJUGJ-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

A disposable tube was charged with 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (220 mg, 1.248 mmol) in THF (12 mL). Lawesson's Reagent (278 mg, 0.687 mmol) was added, and the solution was stirred at 80° C. 1 h. The solution was concentrated with celite and purified by silica gel chromatography to yield 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepine-2(3H)-thione as a yellow foam (0.163 g, 0.848 mmol, 68%).
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:8][C:7](=O)[NH:6][C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[NH:3]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:23])=CC=1>C1COCC1>[CH3:1][CH:2]1[CH2:8][C:7](=[S:23])[NH:6][C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[NH:3]1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
CC1NC2=C(NC(C1)=O)C=CC=C2
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
278 mg
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated with celite
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1NC2=C(NC(C1)=S)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.848 mmol
AMOUNT: MASS 0.163 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 123.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.